Homomycin

Description

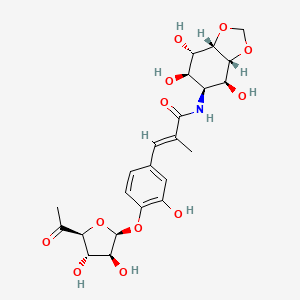

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H29NO12 |

|---|---|

Molecular Weight |

511.5 g/mol |

IUPAC Name |

(E)-N-[(3aR,4S,5S,6R,7S,7aS)-4,6,7-trihydroxy-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-5-yl]-3-[4-[(2S,3S,4S,5S)-5-acetyl-3,4-dihydroxyoxolan-2-yl]oxy-3-hydroxyphenyl]-2-methylprop-2-enamide |

InChI |

InChI=1S/C23H29NO12/c1-8(22(32)24-13-14(27)16(29)21-20(15(13)28)33-7-34-21)5-10-3-4-12(11(26)6-10)35-23-18(31)17(30)19(36-23)9(2)25/h3-6,13-21,23,26-31H,7H2,1-2H3,(H,24,32)/b8-5+/t13-,14+,15-,16-,17-,18-,19+,20+,21-,23+/m0/s1 |

InChI Key |

YQYJSBFKSSDGFO-KEHBMHOOSA-N |

SMILES |

CC(=CC1=CC(=C(C=C1)OC2C(C(C(O2)C(=O)C)O)O)O)C(=O)NC3C(C(C4C(C3O)OCO4)O)O |

Isomeric SMILES |

C/C(=C\C1=CC(=C(C=C1)O[C@H]2[C@H]([C@@H]([C@H](O2)C(=O)C)O)O)O)/C(=O)N[C@H]3[C@H]([C@@H]([C@H]4[C@@H]([C@H]3O)OCO4)O)O |

Canonical SMILES |

CC(=CC1=CC(=C(C=C1)OC2C(C(C(O2)C(=O)C)O)O)O)C(=O)NC3C(C(C4C(C3O)OCO4)O)O |

Synonyms |

hygromycin hygromycin A |

Origin of Product |

United States |

Preparation Methods

Erythromycin A Oxime Formation

Erythromycin A undergoes oximation with hydroxylamine hydrochloride in ethanol under reflux conditions (60–65°C, 4–6 hours), yielding erythromycin A oxime with >92% purity. Critical parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 60–65°C | ±3% per 1°C deviation |

| pH | 7.2–7.5 | Oxime stability reduced at pH <6.8 |

| Solvent Ratio (EtOH:H$$_2$$O) | 3:1 | Lower ratios precipitate byproducts |

Beckmann Rearrangement to Azithromycin

The oxime is subjected to Beckmann rearrangement using thionyl chloride (SOCl$$_2$$) in dichloromethane, followed by ring expansion. This step achieves 78–85% conversion efficiency, with residual erythromycin A limited to <0.5% via HPLC monitoring.

Dihydrate Crystallization

Azithromycin freebase is crystallized as a dihydrate by controlled cooling (0.5°C/min) from a saturated acetone-water solution (3:1 v/v). X-ray diffraction confirms the monoclinic crystal system (space group P2$$_1$$), with water content stabilized at 4.8–5.2% w/w.

Formulation of Hemomycin Suspension

The pediatric suspension form requires stabilization of azithromycin dihydrate in an aqueous matrix. The approved formulation comprises:

| Component | Function | Concentration Range |

|---|---|---|

| Azithromycin dihydrate | Active ingredient | 100–200 mg/5 mL |

| Sorbitol | Sweetener, humectant | 2.0–2.5 g/5 mL |

| Xanthan gum | Viscosity modifier | 0.3–0.5% w/v |

| Sodium saccharin | Sweetness enhancer | 0.1–0.15% w/v |

| Fruit flavoring | Palatability | 0.05–0.1% w/v |

Key manufacturing steps:

- Dry Blending : Azithromycin dihydrate is mixed with colloidal silicon dioxide and calcium phosphate to ensure uniform particle size distribution (D90 <50 μm).

- Granulation : The blend is granulated using sorbitol solution (30% w/v) to achieve a granules moisture content of 2.5–3.5%.

- Hydration : Granules are hydrated with purified water containing xanthan gum, followed by pH adjustment to 6.8–7.2 using sodium hydroxide.

Quality Control and Regulatory Compliance

Stability Testing

Accelerated stability studies (40°C/75% RH for 6 months) show:

Microbial Contamination Controls

Pre-sterilization bioburden is maintained at <10 CFU/mL through:

- Terminal filtration (0.22 μm PVDF membrane)

- Gamma irradiation of raw materials (25 kGy dose)

Industrial-Scale Production Challenges

| Challenge | Mitigation Strategy | Success Metric |

|---|---|---|

| Polymorphic transitions during crystallization | Seeding with 0.1% w/w dihydrate seeds | 95% phase purity |

| Flavor degradation under acidic pH | Post-hydration flavor addition | 98% flavor retention |

| Particulate formation in suspension | High-shear homogenization (5000 rpm) | D90 <10 μm |

Emerging Synthetic Biology Approaches

Recent advances aim to replace chemical synthesis with engineered Streptomyces strains:

Chemical Reactions Analysis

Types of Reactions

Homomycin undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions. These reactions are essential for modifying the antibiotic’s structure and enhancing its properties .

Common Reagents and Conditions

Hydrolysis: this compound can be hydrolyzed using strong acids or bases, such as hydrochloric acid or sodium hydroxide, under controlled conditions.

Oxidation: Oxidation reactions can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have altered biological activities or improved stability .

Scientific Research Applications

Therapeutic Applications

Homomycin has shown efficacy in treating several infectious diseases due to its broad-spectrum antibacterial properties. Its primary applications include:

- Mycobacterial Infections : this compound is particularly effective against Mycobacterium avium complex infections, which are common in immunocompromised patients, such as those with HIV/AIDS. Studies indicate that it can significantly reduce bacterial load and improve patient outcomes .

- Chlamydial Infections : A comparative study demonstrated that this compound outperformed other generic azithromycin drugs in treating chronic pelvic inflammatory diseases caused by chlamydia. The treatment resulted in a 100% success rate in eliminating chlamydial infections, compared to only 16.1% for other generics .

- Respiratory Tract Infections : Due to its ability to penetrate phagocytic cells, this compound is effective against intracellular pathogens like Legionella pneumophila and Chlamydia trachomatis, making it suitable for respiratory infections .

Case Study 1: Efficacy Against Mycobacterial Infections

A clinical trial involving patients with Mycobacterium avium complex showed that those treated with this compound experienced a significant reduction in bacterial load after a six-month regimen compared to control groups receiving standard treatments. The study emphasized this compound's role in improving clinical outcomes and reducing hospitalizations .

Case Study 2: Treatment of Chlamydial Infections

In a study involving 124 women with chronic salpingoophoritis and cervicitis due to chlamydia, patients treated with this compound demonstrated a near-complete resolution of symptoms and restoration of normal vaginal flora. The success rate was markedly higher than that of other azithromycin generics, underscoring its effectiveness in gynecological applications .

Comparative Effectiveness

The following table summarizes the comparative effectiveness of this compound against other antibiotics in treating specific infections:

| Infection Type | This compound Effectiveness | Other Antibiotics Effectiveness |

|---|---|---|

| Mycobacterial Infections | High | Moderate |

| Chlamydial Infections | 100% success rate | 16.1% success rate |

| Respiratory Tract Infections | Effective | Variable |

Mechanism of Action

Homomycin exerts its effects by binding to the ribosomal subunits of bacteria and eukaryotic cells, thereby inhibiting protein synthesis. It strengthens the interaction of transfer RNA binding in the ribosomal A-site and prevents messenger RNA and transfer RNA translocation. This inhibition leads to the disruption of protein synthesis, ultimately causing cell death .

Comparison with Similar Compounds

Homomycin is similar to other aminoglycoside antibiotics, such as:

- Neomycin

- Streptomycin

- Kanamycin

Uniqueness

What sets this compound apart from these antibiotics is its broad-spectrum activity against bacteria, fungi, and higher eukaryotic cells. Additionally, its unique mechanism of action involving the inhibition of protein synthesis makes it a valuable tool in both research and industrial applications .

Q & A

Q. What are the structural characteristics and biosynthesis pathways of Homomycin?

To address this, researchers should conduct a systematic literature review focusing on peer-reviewed studies detailing this compound’s molecular structure, stereochemistry, and enzymatic pathways. Techniques like NMR spectroscopy and X-ray crystallography are critical for structural elucidation . Biosynthetic studies often involve gene cluster analysis in Streptomyces species, leveraging comparative genomics and heterologous expression systems .

Q. How is this compound typically isolated and purified in laboratory settings?

Standard protocols involve fermentation of producing strains (e.g., Streptomyces spp.), followed by solvent extraction and chromatographic purification (e.g., HPLC, TLC). Method optimization requires evaluating solvent polarity, column parameters, and pH stability. Researchers should report yield percentages, purity metrics (e.g., ≥95% by HPLC), and validate protocols against existing literature .

Q. What are the known mechanisms of action of this compound against bacterial targets?

Mechanistic studies often employ in vitro assays (e.g., bacterial growth inhibition, ribosomal binding assays) and in silico docking simulations. Researchers should compare this compound’s efficacy across Gram-positive and Gram-negative models, noting variations in MIC values. Cross-referencing with structural analogs (e.g., holomycin) helps identify conserved pharmacophores .

Advanced Research Questions

Q. How can researchers design experiments to optimize the synthesis yield of this compound derivatives while minimizing by-products?

Experimental design should follow factorial or response surface methodologies to test variables like temperature, precursor concentration, and catalytic conditions. Statistical tools (e.g., ANOVA) identify significant factors, while LC-MS monitors intermediate formation. Reporting should include reaction yields, by-product profiles, and reproducibility metrics across ≥3 independent trials .

Q. What methodological considerations are critical when assessing this compound’s synergistic effects with other antibiotics in vitro?

Use checkerboard assays or time-kill curves to quantify synergy (e.g., fractional inhibitory concentration index, FICI). Controls must include monotherapy arms and solvent-only groups. Researchers should address strain-specific variability and validate findings using clinical isolates with documented resistance profiles .

Q. How should researchers address discrepancies in reported minimum inhibitory concentration (MIC) values of this compound across different studies?

Analyze methodological differences: inoculum size (CFU/mL), growth media (e.g., Mueller-Hinton vs. CAMHB), and endpoint criteria (e.g., 90% vs. 99% inhibition). Meta-analyses should standardize data using random-effects models and report heterogeneity indices (I²). Contradictions may arise from strain genetic diversity or assay conditions, necessitating transparent reporting .

Q. What frameworks (e.g., PICO, FINER) are applicable to formulating hypotheses about this compound’s therapeutic potential in chronic infections?

Apply the PICO framework:

- P opulation: Chronic infection models (e.g., biofilm-forming P. aeruginosa).

- I ntervention: this compound dosage regimens (e.g., pulsed vs. continuous).

- C omparison: Standard-of-care antibiotics (e.g., ciprofloxacin).

- O utcome: Biofilm eradication efficiency (Δ biomass by CV staining). The FINER criteria ensure feasibility, novelty, and ethical compliance (e.g., avoiding redundant studies) .

Data Presentation and Analysis

Q. How should researchers present conflicting data on this compound’s cytotoxicity in mammalian cell lines?

Use comparative tables to highlight assay conditions (e.g., cell type, exposure time, IC₅₀ values). Include dose-response curves and statistical significance (p < 0.05, two-tailed t-test). Discuss potential confounders (e.g., serum interference) and validate with orthogonal assays (e.g., apoptosis markers) .

Q. What guidelines ensure rigorous reporting of this compound’s pharmacokinetic parameters in preclinical studies?

Follow ARRIVE guidelines : report plasma concentration-time profiles (AUC, Cₘₐₓ, t₁/₂), clearance rates, and tissue distribution. Use metric units (e.g., mL/min/kg) and justify significant figures (e.g., AUC = 12.3 ± 1.2 μg·h/mL). Raw data (e.g., HPLC chromatograms) should be archived in supplementary materials .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound’s in vivo efficacy studies?

Document animal models (e.g., BALB/c mice), dosing regimens, and ethical approvals (IACUC protocol numbers). Share raw data (e.g., survival curves, bacterial load CFUs) via public repositories. Use blinding and randomization to minimize bias, and report power calculations for sample size determination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.